molecular formula C9H6BrNO3 B1415572 5-Bromo-3-cyano-2-methoxybenzoic acid CAS No. 1805101-65-8

5-Bromo-3-cyano-2-methoxybenzoic acid

Cat. No. B1415572
M. Wt: 256.05 g/mol
InChI Key: YGIJBJUEVRQRJE-UHFFFAOYSA-N
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Description

“5-Bromo-3-cyano-2-methoxybenzoic acid” is a chemical compound. However, there seems to be limited information available specifically for this compound. A similar compound, “5-Bromo-2-methoxybenzoic acid”, is a benzoic acid derivative1. It has an empirical formula of C8H7BrO3 and a molecular weight of 231.041.



Synthesis Analysis

There is no specific information available on the synthesis of “5-Bromo-3-cyano-2-methoxybenzoic acid”. However, a related compound, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, is synthesized effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization2.



Molecular Structure Analysis

The molecular structure of “5-Bromo-3-cyano-2-methoxybenzoic acid” is not readily available. However, the related compound “5-Bromo-2-methoxybenzoic acid” has a molecular formula of C8H7BrO33.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “5-Bromo-3-cyano-2-methoxybenzoic acid”. However, a study on pinacol boronic esters, which are valuable building blocks in organic synthesis, reports catalytic protodeboronation of these esters utilizing a radical approach4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-3-cyano-2-methoxybenzoic acid” are not readily available. However, the related compound “5-Bromo-2-methoxybenzoic acid” is a white to cream crystalline powder5.


Safety And Hazards

The safety and hazards of “5-Bromo-3-cyano-2-methoxybenzoic acid” are not readily available. However, a related compound, “3-Bromo-5-methoxybenzoic acid”, may cause skin irritation, serious eye irritation, and respiratory irritation6.


Future Directions

There is no specific information available on the future directions of “5-Bromo-3-cyano-2-methoxybenzoic acid”. However, the related compound “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy2, indicating potential future directions in therapeutic applications.


Please note that the information provided is based on the closest available compounds due to the lack of specific information on “5-Bromo-3-cyano-2-methoxybenzoic acid”. For more accurate and detailed information, further research and studies are needed.


properties

IUPAC Name

5-bromo-3-cyano-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-8-5(4-11)2-6(10)3-7(8)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIJBJUEVRQRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1C(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-cyano-2-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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